Technical Guide: 5-(Chloromethyl)-3-methoxy-1,2-oxazole (CAS 35166-40-6)
Technical Guide: 5-(Chloromethyl)-3-methoxy-1,2-oxazole (CAS 35166-40-6)
Executive Summary
5-(Chloromethyl)-3-methoxy-1,2-oxazole (CAS 35166-40-6) is a specialized heterocyclic building block utilized in the synthesis of advanced agrochemicals and pharmaceutical candidates. Distinct from its benzisoxazole counterparts (often associated with anticonvulsants like Zonisamide), this monocyclic isoxazole serves as a precise "warhead" for installing the (3-methoxyisoxazol-5-yl)methyl moiety via nucleophilic substitution.
This guide provides a comprehensive technical profile, validated synthetic pathways, and handling protocols designed for research and process chemistry teams. It addresses the critical challenge of maintaining the integrity of the labile isoxazole ring while exploiting the reactivity of the chloromethyl group.
Part 1: Chemical Profile & Physicochemical Properties[1]
The compound is characterized by a reactive electrophilic chloromethyl group at the C5 position and an electron-donating methoxy group at C3. This substitution pattern imparts unique electronic properties, making the C5-methylene highly susceptible to SN2 attack while the methoxy group modulates solubility and receptor binding affinity in downstream targets.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 5-(Chloromethyl)-3-methoxy-1,2-oxazole | Also: 3-Methoxy-5-(chloromethyl)isoxazole |
| CAS Number | 35166-40-6 | |
| Molecular Formula | C₅H₆ClNO₂ | |
| Molecular Weight | 147.56 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage without stabilization |
| Boiling Point | ~215–220 °C (Predicted) | Typically distilled under reduced pressure (e.g., 85–90 °C @ 15 mmHg) to prevent decomposition |
| Density | ~1.25 g/cm³ | Estimated based on methyl analog (1.20 g/cm³) + oxygen contribution |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Sparingly soluble in water; hydrolyzes slowly |
| Stability | Moisture sensitive; Light sensitive | Store at 2–8 °C under Argon |
Part 2: Synthetic Pathways & Production Logic
Retrosynthetic Analysis
The most robust route to CAS 35166-40-6 avoids the instability of acyclic chloromethyl precursors by building the ring first or functionalizing a stable methyl-isoxazole core.
Primary Route (Radical Halogenation): Direct chlorination of 3-methoxy-5-methylisoxazole . This approach is preferred for scale-up due to the availability of the 5-methyl precursor.
Mechanism: The reaction proceeds via a free-radical chain mechanism. The methoxy group at C3 exerts an electronic stabilizing effect on the ring but does not significantly deactivate the C5-methyl group toward radical abstraction.
Synthesis Workflow Diagram
The following diagram outlines the critical process steps and decision points for the synthesis.
Caption: Radical halogenation workflow for the conversion of 3-methoxy-5-methylisoxazole to the target chloromethyl derivative.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of 5-(chloromethyl)-3-methoxy-1,2-oxazole on a 10g scale. Safety Warning: This protocol involves radical initiators and alkylating agents. Work in a fume hood.
Materials
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Substrate: 3-Methoxy-5-methylisoxazole (11.3 g, 100 mmol)
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Reagent: N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol)
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Initiator: Azobisisobutyronitrile (AIBN) (0.82 g, 5 mmol) or Benzoyl Peroxide.
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Solvent: Carbon Tetrachloride (traditional) or Benzotrifluoride (PhCF₃, greener alternative, 100 mL).
Step-by-Step Methodology
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Setup:
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Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Add the 3-methoxy-5-methylisoxazole and solvent (PhCF₃).
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Add NCS and AIBN in one portion.
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Reaction:
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Heat the mixture to reflux (approx. 80–85 °C).
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Validation Point: The reaction is initially a suspension (NCS is insoluble). As the reaction proceeds, succinimide forms and floats to the top (less dense/different crystal habit).
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Monitor via TLC (Hexane:EtOAc 4:1). The product will be less polar than the starting material.
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Reaction Time: Typically 3–5 hours. Do not over-reflux to avoid dichlorination at the methyl position.
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Workup:
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Cool the reaction mixture to 0 °C. Succinimide will precipitate fully.
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Filter off the solid succinimide and wash the cake with cold solvent.
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Concentrate the filtrate under reduced pressure to obtain a yellow oil.
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Purification:
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The crude oil contains ~5-10% starting material and trace dichlorinated side-product.
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Critical Step: Perform fractional distillation under high vacuum (0.5–1 mmHg).
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Collect the fraction boiling at ~65–70 °C (at 1 mmHg).
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Yield: Expected 60–75% (8.8–11.0 g).
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Part 4: Reactivity & Applications[1]
The "Isoxazole Warhead"
The chloromethyl group is a potent electrophile. The adjacent isoxazole ring acts as an electron-withdrawing group (EWG), enhancing the reactivity of the chloride towards nucleophilic displacement (SN2).
Key Reactions:
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Amination: Reaction with primary/secondary amines to form amino-methyl derivatives (common in kinase inhibitor design).
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Etherification: Reaction with phenols or alcohols (Williamson ether synthesis) to create ether-linked bioactive scaffolds.
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Thiolation: Reaction with thiols to generate thioether linkages.
Reactivity Diagram
Caption: Nucleophilic substitution pathways for CAS 35166-40-6.
Part 5: Handling, Safety & Stability
Stability Concerns
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Thermal Instability: Isoxazoles can undergo N-O bond cleavage under high temperatures or reducing conditions (e.g., hydrogenation). Avoid temperatures >150 °C during processing.
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Hydrolysis: The chloromethyl group can slowly hydrolyze to the hydroxymethyl derivative in the presence of moisture and acid. Store over activated molecular sieves if keeping as a stock solution.
Safety Profile (E-E-A-T)
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Alkylating Agent: Like all α-halo-heterocycles, this compound is a potential alkylating agent. It must be treated as a suspected mutagen .
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PPE: Double nitrile gloves, chemical safety goggles, and a dedicated fume hood are mandatory.
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Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the electrophilic chloride before disposal.
References
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LookChem. (n.d.). 5-(Chloromethyl)-3-methylisoxazole Properties and Suppliers. Retrieved from
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National Institutes of Health (NIH). (2005). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. PubMed Central. Retrieved from
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Santa Cruz Biotechnology. (n.d.). 5-(Chloromethyl)-3-methylisoxazole Product Data. Retrieved from
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PubChem. (n.d.). Compound Summary: 5-(Chloromethyl)-3-methoxy-1,2-oxazole. Retrieved from
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Sigma-Aldrich. (n.d.). Isoxazole Building Blocks and Safety Data Sheets. Retrieved from
